Methyl 3-trimethylsiloxy-2-butenoate
Overview
Description
Methyl 3-trimethylsiloxy-2-butenoate, also known as 3-trimethylsiloxy-2-butenoic acid methyl ester, is an organic compound with the molecular formula C8H16O3Si. It is a versatile chemical used in various synthetic applications, particularly in the field of organic chemistry. This compound is known for its role as a mild and efficient silylating agent and as a starting material for the synthesis of more complex molecules .
Mechanism of Action
Target of Action
Methyl 3-trimethylsiloxy-2-butenoate, also known as methyl (E)-3-trimethylsilyloxybut-2-enoate, is primarily used as a mild and efficient silylating agent . It is a starting material to 1-methoxy-1,3-bis(trimethylsiloxy)butadiene .
Mode of Action
The compound interacts with its targets by acting as a diene for Diels-Alder reactions . It is also an equivalent of the dianion of methyl acetoacetate .
Biochemical Pathways
This compound affects the biochemical pathways involved in the Diels-Alder reactions . The downstream effects of these reactions can lead to the formation of complex cyclic structures, which are often found in natural products and pharmaceuticals .
Pharmacokinetics
As a silylating agent, it is expected to have good bioavailability due to its ability to increase the lipophilicity of compounds .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role as a silylating agent and a diene in Diels-Alder reactions . These reactions can lead to the formation of complex cyclic structures, which are often found in natural products and pharmaceuticals .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature and pressure . For instance, it has a boiling point of 43-45 °C at 0.3 mmHg and a density of 0.966 g/mL at 20 °C . Therefore, these conditions should be considered when using this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-trimethylsiloxy-2-butenoate can be synthesized through several methods. One common approach involves the reaction of methyl acetoacetate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the trimethylsilyl group protecting the enol form of the acetoacetate .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-trimethylsiloxy-2-butenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The trimethylsiloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-trimethylsiloxy-2-butenoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of complex organic molecules, including dienes for Diels-Alder reactions.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the production of pharmaceutical compounds.
Industry: The compound is utilized in the manufacture of specialty chemicals and materials.
Comparison with Similar Compounds
- Methyl acetoacetate enol trimethylsilylether
- Methyl 3-(trimethylsiloxy)crotonate
- 3-Trimethylsiloxy-2-butenoic acid methyl ester
Comparison: Methyl 3-trimethylsiloxy-2-butenoate is unique due to its specific structure, which provides distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl (E)-3-trimethylsilyloxybut-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3Si/c1-7(6-8(9)10-2)11-12(3,4)5/h6H,1-5H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNKCUVOGBTGDJ-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)OC)/O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62269-44-7, 26767-00-0 | |
Record name | Methyl 3-[(trimethylsilyl)oxy]-2-butenoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.695 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(Trimethylsilyloxy)crotonic Acid Methyl Ester (cis- and trans- mixture) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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